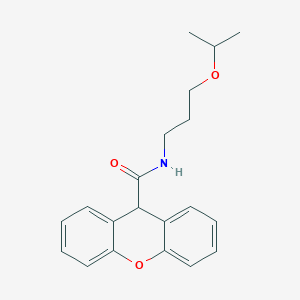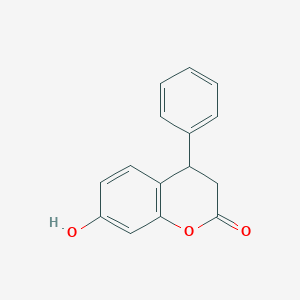
N-(3-isopropoxypropyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of xanthene derivatives often involves nucleophilic substitution reactions, as demonstrated by the preparation of new aromatic dicarboxylic acids and polyamides containing xanthene units. These syntheses typically utilize starting materials such as xanthydrol or xanthene-based compounds, reacting them with various chemicals to introduce specific functional groups or to create polymers with desired properties (Guo et al., 2015).
Molecular Structure Analysis
Xanthenes, including N-(3-isopropoxypropyl)-9H-xanthene-9-carboxamide, often feature complex molecular structures with multiple functional groups. These structures can be tailored through specific reactions, such as the two-carbon homologation technique, to introduce carboxaldehyde groups at the 9H-position of xanthene, enabling further chemical modifications and enhancing the molecule's reactivity (Prashad, Lu, & Repic, 2004).
Chemical Reactions and Properties
Chemical reactions involving xanthene derivatives are diverse and can lead to the formation of a variety of functional materials. For instance, the nucleophilic fluorodisplacement reaction is used to synthesize bis(ether-carboxylic acid) compounds, which are then polycondensed with aromatic diamines to form polyamides with xanthene groups. These reactions highlight the reactivity of the xanthene core and its ability to participate in the formation of high-performance polymers (Jiang et al., 2010).
Physical Properties Analysis
Xanthene-based polyamides and polymers exhibit remarkable physical properties, such as high glass transition temperatures, excellent thermal stability, and good mechanical strength. These materials are also noted for their solubility in polar aprotic solvents and the ability to form transparent, flexible films. The physical properties of these polymers make them suitable for various applications in materials science and engineering (Guo et al., 2015).
Chemical Properties Analysis
The chemical properties of N-(3-isopropoxypropyl)-9H-xanthene-9-carboxamide and related xanthene derivatives are influenced by their functional groups and molecular structure. These compounds are involved in various chemical reactions, such as homologation, carboxylation, and polycondensation, leading to the synthesis of novel materials with potential applications in diverse fields. The ability to manipulate the chemical structure of xanthene compounds allows for the design of molecules with specific reactivities and functionalities (Prashad, Lu, & Repic, 2004).
Mecanismo De Acción
Mode of Action
It can be inferred from related compounds that it might inhibit the electron transport in mitochondrial complex i, thereby disrupting the energy production in cells .
Biochemical Pathways
Based on its potential mode of action, it could be involved in the disruption of mitochondrial respiration, leading to downstream effects on cellular metabolism .
Result of Action
Based on its potential mode of action, it could lead to energy depletion in cells, affecting their survival and function .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-propan-2-yloxypropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)23-13-7-12-21-20(22)19-15-8-3-5-10-17(15)24-18-11-6-4-9-16(18)19/h3-6,8-11,14,19H,7,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOHEQMACMEQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)propyl]-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)


![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5130153.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)
![N-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5130163.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)